molecular formula C12H13BrF3NO2 B6293706 N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide CAS No. 2325414-15-9

N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide

Cat. No.: B6293706
CAS No.: 2325414-15-9
M. Wt: 340.14 g/mol
InChI Key: SMDVLFYVPNXSEI-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide (CAS: 2325414-15-9, MFCD32632079) is a brominated aromatic amide with the molecular formula C₁₂H₁₃BrF₃NO₂. It features a pivalamide group (-NH-C(O)C(CH₃)₃) attached to a 2-bromo-4-(trifluoromethoxy)phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate and is stored at 2–8°C to ensure stability, with a purity of 97% .

Properties

IUPAC Name

N-[2-bromo-4-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-11(2,3)10(18)17-9-5-4-7(6-8(9)13)19-12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDVLFYVPNXSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide typically involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine atom at the ortho position and the electron-withdrawing trifluoromethoxy group at the para position direct further substitution reactions.

Key Observations :

  • The trifluoromethoxy group deactivates the aromatic ring but provides ortho/para-directing effects .

  • Bromine substituents enhance reactivity toward nucleophilic aromatic substitution under specific conditions .

Example Reaction :

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hN-(2-Bromo-4-(trifluoromethoxy)-3-nitrophenyl)pivalamide68%

Mechanism :

  • Protonation of nitric acid generates the nitronium ion (NO₂⁺).

  • Electrophilic attack occurs at the meta position relative to the trifluoromethoxy group due to steric hindrance from the bromine .

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a leaving group for palladium-catalyzed cross-coupling.

Key Data :

Boronic AcidCatalyst SystemTemperatureTimeYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C12 h85%

Scope :

  • Compatible with aryl, heteroaryl, and alkenyl boronic acids.

  • The trifluoromethoxy group remains intact under these conditions.

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination forms the biaryl product.

Transamidation Reactions

The pivalamide group undergoes transamidation with amines under acidic catalysis.

Experimental Conditions :

  • Catalyst: H₂SO₄-SiO₂ (5 mol%)

  • Solvent: Neat

  • Temperature: 70°C

Representative Example :

AmineProductTimeYieldSource
AnilineN-(2-Bromo-4-(trifluoromethoxy)phenyl)benzamide10 h80%

Mechanistic Pathway :

  • Protonation of the amide carbonyl activates it for nucleophilic attack.

  • Amine nucleophile displaces the pivaloyl group .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom is displaced by strong nucleophiles (e.g., amines, thiols).

Conditions and Results :

NucleophileBaseSolventYieldSource
PiperidineK₂CO₃DMF72%
Sodium ThiophenolateCuI, 1,10-phenanthrolineToluene65%

Limitations :

  • Reactions require elevated temperatures (80–120°C) due to the deactivating trifluoromethoxy group .

Radical Reactions

The C–Br bond participates in radical-mediated transformations.

Example :

ReactionInitiatorProductYieldSource
Atom Transfer Radical Addition (ATRA)AIBN, Bu₃SnHAlkylated derivatives55–60%

Key Insight :

  • Tributyltin hydride (Bu₃SnH) abstracts bromine to generate an aryl radical, which reacts with alkenes/alkynes .

Stability Under Acidic/ Basic Conditions

  • Acidic Hydrolysis : The pivalamide group resists hydrolysis below 100°C in H₂SO₄ .

  • Basic Conditions : Slow cleavage occurs in NaOH/EtOH at reflux (≥6 h) .

Scientific Research Applications

Chemistry

N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in organic synthesis.

Reaction TypeDescription
Substitution The bromine atom can be replaced by nucleophiles.
Oxidation/Reduction Can be oxidized or reduced to form derivatives.
Coupling Reactions Participates in forming more complex structures.

Biology

Research indicates that this compound may possess biological activities, particularly in interacting with biomolecules. Studies are ongoing to evaluate its potential effects on enzymes and receptors.

Medicine

This compound is being explored as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific reactivity or stability profiles.

Antimicrobial Activity

A study investigated the antimicrobial properties of brominated compounds similar to this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria due to enhanced membrane disruption facilitated by halogen atoms.

Anticancer Research

Another investigation focused on halogenated aromatic compounds showing promising results in inhibiting tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural motifs include the bromo , trifluoromethoxy , and pivalamide groups. Below is a comparison with analogs (Table 1):

Compound Name CAS Molecular Formula Key Substituents Applications
N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide 2325414-15-9 C₁₂H₁₃BrF₃NO₂ Br, CF₃O, pivalamide Pharmaceutical intermediate
N-(4-(Trifluoromethyl)phenyl)pivalamide 25617-34-9 C₁₂H₁₄F₃NO CF₃, pivalamide Agrochemical intermediate
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide 25625-57-4 C₉H₆BrF₃NO Br, CF₃, acetamide Organic synthesis building block
Broflanilide (ISO common name) C₂₄H₁₄BrF₁₀N₂O₂ Br, CF₃, benzamide Insecticide (GABA receptor antagonist)

Key Observations :

  • Bromine vs. Trifluoromethyl : Bromine enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions. In contrast, trifluoromethyl groups (e.g., in CAS 25617-34-9) improve metabolic stability and lipophilicity .
  • Pivalamide vs.
  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group is more electron-withdrawing than -CF₃, influencing electronic distribution and reactivity of the aromatic ring .

Physicochemical Properties

  • Stability: The requirement for cold storage (2–8°C) suggests lower thermal stability compared to non-brominated analogs like N-(4-(Trifluoromethyl)phenyl)pivalamide, which may remain stable at room temperature .
  • Solubility : The trifluoromethoxy group enhances solubility in organic solvents, but the pivalamide moiety reduces aqueous solubility, a common trade-off in drug design .

Biological Activity

N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

C12H13BrF3NO2\text{C}_{12}\text{H}_{13}\text{BrF}_3\text{NO}_2

The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and overall biological behavior. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making such compounds attractive in drug design .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Interactions : The compound may disrupt protein-protein interactions, similar to other halogenated compounds that have shown efficacy in modulating pathways involved in cancer and inflammation .
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to confirm these findings.

Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacokinetic properties. For instance:

  • Lipophilicity : The introduction of the trifluoromethoxy group increases lipophilicity, which can improve absorption and distribution in biological systems .
  • Stability : Fluorinated compounds tend to have increased resistance to metabolic degradation, potentially leading to prolonged action in vivo .

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that fluorinated aromatic compounds could effectively inhibit cancer cell proliferation by targeting specific signaling pathways. The results indicated a dose-dependent response in various cancer cell lines .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties of related trifluoromethyl-substituted compounds. These studies showed that such substitutions could enhance binding affinity and specificity towards target enzymes .

Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InhibitionEnhanced binding affinity towards target enzymes
LipophilicityIncreased absorption and distribution
Metabolic StabilityResistance to degradation

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)pivalamide?

Methodological Answer:

  • Reagent Selection : Use pivaloyl chloride or activated pivalic acid derivatives for efficient amide bond formation. Ensure stoichiometric control to avoid side reactions (e.g., over-acylation) .
  • Solvent and Temperature : Dichloromethane (DCM) or acetonitrile at 0–25°C minimizes decomposition of sensitive intermediates. Elevated temperatures may degrade trifluoromethoxy groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
  • Hazard Mitigation : Conduct a pre-reaction risk assessment for brominated intermediates and mutagenic byproducts. Use fume hoods and PPE during handling .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) and refine using SHELXL. Expect C–Br bond lengths of ~1.89 Å and torsional angles reflecting steric hindrance from the pivaloyl group .
  • Spectroscopy :
    • ¹H/¹³C NMR : The trifluoromethoxy group shows a singlet at δ ~55 ppm (¹³C). The pivaloyl methyl groups appear as a singlet at δ ~1.3 ppm (¹H) .
    • HRMS : Calculate exact mass (C₁₂H₁₄BrF₃NO₂): [M+H]⁺ = 348.0084. Use ESI+ mode with <2 ppm error for validation .

Advanced: How can density functional theory (DFT) elucidate electronic effects influencing the reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model bromine and fluorine atoms. Include exact exchange terms to improve thermochemical accuracy .
  • Reactivity Analysis :
    • Calculate Fukui indices to identify electrophilic (C–Br site) and nucleophilic (amide oxygen) regions.
    • Simulate electrostatic potential maps to assess steric clashes between the pivaloyl group and trifluoromethoxy substituent .
  • Transition State Modeling : For hydrolysis pathways, locate TS geometries using QST3 and validate with intrinsic reaction coordinate (IRC) calculations .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Example : Discrepancies in ¹³C NMR signals for the trifluoromethoxy group may arise from dynamic effects.
    • Solution : Record variable-temperature NMR (VT-NMR) in DMSO-d₆. At −40°C, splitting of the CF₃O signal confirms restricted rotation .
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with DFT-predicted vibrational frequencies. Deviations >20 cm⁻¹ suggest impurities or incorrect assignments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Mutagenicity : Ames II testing indicates low mutagenic risk, but handle with nitrile gloves and avoid inhalation. Store at −20°C under nitrogen to prevent degradation .
  • Decomposition : Differential scanning calorimetry (DSC) shows exothermic decomposition above 150°C. Avoid heating during synthesis or purification .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced: What role does this compound play in studying cystic fibrosis transmembrane conductance regulator (CFTR) correctors?

Methodological Answer:

  • Mechanistic Insight : The pivalamide group enhances metabolic stability, allowing in vitro evaluation of ΔF508-CFTR correction. Use patch-clamp assays to measure chloride ion flux in HEK293 cells .
  • SAR Studies : Modify the bromine position or trifluoromethoxy group to assess impact on corrector potency. Compare EC₅₀ values using fluorescence-based halide-sensitive assays .

Advanced: How to predict thermodynamic properties (e.g., solubility, logP) for this compound?

Methodological Answer:

  • Solubility : Use the General Solubility Equation (GSE) with melting point (mp ~120–130°C) and logP (calculated ~3.2 via ACD/Labs). Validate with shake-flask experiments in PBS (pH 7.4) .
  • logP Measurement : Perform reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) and correlate retention time with standards (e.g., caffeic acid, logP = 1.2) .

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